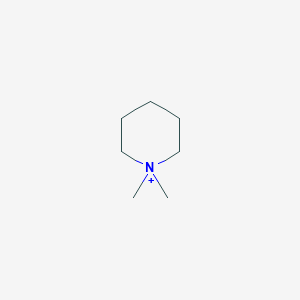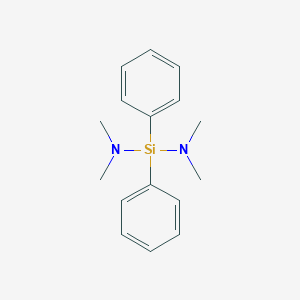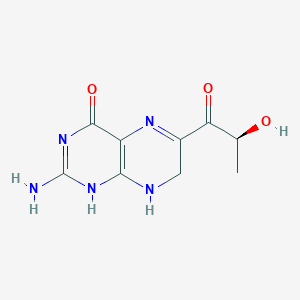
Sepiaptérine
Vue d'ensemble
Description
C'est un pigment jaune initialement trouvé chez le mutant sépia de Drosophila melanogaster . La sépiapterine peut être métabolisée en tétrahydrobioptérine par une voie de récupération, qui est un cofacteur essentiel chez l'homme pour la dégradation de la phénylalanine et un catalyseur du métabolisme de la phénylalanine, de la tyrosine et du tryptophane en précurseurs des neurotransmetteurs dopamine et sérotonine .
Applications De Recherche Scientifique
Sepiapterin has numerous scientific research applications:
Mécanisme D'action
Target of Action
Sepiapterin primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH is crucial for the conversion of phenylalanine to tyrosine . Sepiapterin also targets nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases .
Mode of Action
Sepiapterin is a natural precursor of tetrahydrobiopterin (BH4) . BH4 acts as a cofactor for PAH, aiding in the conversion of phenylalanine to tyrosine . It also assists in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .
Biochemical Pathways
Sepiapterin is involved in the biosynthesis of BH4 . It can be metabolized into BH4 via a salvage pathway . BH4 is essential for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin .
Pharmacokinetics
Sepiapterin, when administered orally, shows dose-related increases in plasma sepiapterin and BH4 . Maximum plasma concentrations are achieved in about 1-2 hours for sepiapterin and about 4 hours for BH4 after oral intake . The pharmacokinetics of plasma sepiapterin and BH4 are similar before and after seven days of repeat daily dosing, indicating little or no drug accumulation . Oral administration of sepiapterin results in higher concentrations of sepiapterin in fasted vs. fed subjects, but overall BH4 plasma exposure following sepiapterin intake increases by 1.7-1.8-fold in fed subjects .
Result of Action
Sepiapterin’s action results in a more pronounced increase of intracellular BH4 in target tissues such as liver, kidney, and brain . This leads to a reduction in blood phenylalanine levels, which is beneficial in the management of phenylketonuria (PKU) and other conditions associated with abnormalities involving BH4 .
Action Environment
The efficacy of sepiapterin can be influenced by environmental factors such as diet. For instance, the overall BH4 plasma exposure following sepiapterin intake increases when subjects are fed compared to when they are fasted . This suggests that the absorption and efficacy of sepiapterin can be influenced by the presence of food in the digestive system.
Analyse Biochimique
Biochemical Properties
Sepiapterin can be metabolized into tetrahydrobiopterin (BH4) via a salvage pathway . BH4 is an essential cofactor in humans for the breakdown of phenylalanine and a catalyst of the metabolism of phenylalanine, tyrosine, and tryptophan to precursors of the neurotransmitters dopamine and serotonin . Sepiapterin interacts with enzymes such as sepiapterin reductase (SPR), which plays a significant role in the biosynthesis of BH4 .
Cellular Effects
Sepiapterin has been shown to influence various types of cells and cellular processes. For instance, it has been found to have an impact on immune cells such as mast cells, macrophages, and T Cells . It also plays a role in the regulation of nitric oxide synthase (eNOS) activity, which is crucial for endothelial function .
Molecular Mechanism
Sepiapterin exerts its effects at the molecular level through several mechanisms. It is rapidly absorbed systemically, efficiently transported into cells via active membrane transporters, and rapidly converted intracellularly to BH4 via the pterin salvage pathway . It also influences gene expression, enzyme activation, and binding interactions with biomolecules .
Metabolic Pathways
Sepiapterin is involved in the BH4 biosynthesis pathway . It interacts with enzymes such as GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR), which are involved in the salvage and de novo synthetic pathways of tetrahydrobiopterin .
Transport and Distribution
Sepiapterin is rapidly absorbed systemically and is efficiently and preferentially transported into cells via active membrane transporters, such as human Equilibrative Nucleoside Transporter-2 (hENT2) .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La sépiapterine peut être synthétisée par différentes méthodes. Une approche implique la complexation de la sépiapterine avec la triacétyl-beta-cyclodextrine pour améliorer son encapsulation dans les nanoparticules de méthoxy-poly(éthylène-glycol)-poly(epsilon-caprolactone) . Le processus comprend la séchage par atomisation de solutions binaires de sépiapterine et de triacétyl-beta-cyclodextrine, suivie de l'encapsulation dans des nanoparticules par nanoprécipitation .
Méthodes de Production Industrielle : La production industrielle de la sépiapterine implique l'isolement et la purification à partir de sources naturelles, telles que l'intégument du mutant citron du ver à soie, Bombyx mori . Le processus comprend l'homogénéisation avec de l'éthanol, suivie d'étapes successives de purification utilisant la chromatographie sur colonne et la chromatographie liquide haute performance .
Analyse Des Réactions Chimiques
Types de Réactions : La sépiapterine subit diverses réactions chimiques, notamment la réduction et le cycle redox. La sépiapterine réductase joue un rôle crucial dans la réduction de la sépiapterine en tétrahydrobioptérine . De plus, la sépiapterine peut favoriser le cycle redox chimique, générant des espèces réactives de l'oxygène .
Réactifs et Conditions Courants :
Réduction : Sépiapterine réductase, NADPH
Cycle Redox : Herbicides bipyridiniques, diverses quinones
Principaux Produits Formés :
Réduction : Tétrahydrobioptérine
Cycle Redox : Espèces réactives de l'oxygène
4. Applications de la Recherche Scientifique
La sépiapterine a de nombreuses applications de recherche scientifique :
Médecine : Enquête sur son potentiel thérapeutique pour la déficience en tétrahydrobioptérine, la phénylcétonurie et d'autres troubles neurologiques
Industrie : Utilisée dans la production de tétrahydrobioptérine de haute pureté pour les applications pharmaceutiques.
5. Mécanisme d'Action
La sépiapterine exerce ses effets en étant métabolisée en tétrahydrobioptérine, qui sert de cofacteur aux enzymes impliquées dans le métabolisme de la phénylalanine, de la tyrosine et du tryptophane . La tétrahydrobioptérine est essentielle à la synthèse de neurotransmetteurs tels que la dopamine et la sérotonine . La sépiapterine inhibe également la prolifération cellulaire et la migration des cellules cancéreuses ovariennes par une régulation négative de l'expression du récepteur 2 du facteur de croissance endothélial vasculaire dépendant de la kinase p70 S6 .
Comparaison Avec Des Composés Similaires
La sépiapterine est souvent comparée à la sapropterine, une autre forme synthétique de la tétrahydrobioptérine. La sépiapterine a montré qu'elle induisait des augmentations plus importantes de la tétrahydrobioptérine circulante par rapport à la sapropterine . Des composés similaires incluent :
Sapropterine : Utilisée comme cofacteur dans la synthèse de l'oxyde nitrique et le métabolisme de la phénylalanine.
Tétrahydrobioptérine : Un cofacteur naturel pour diverses réactions enzymatiques.
L'unicité de la sépiapterine réside dans sa biodisponibilité plus élevée et son efficacité à augmenter les niveaux intracellulaires de tétrahydrobioptérine par rapport à la sapropterine .
Propriétés
IUPAC Name |
2-amino-6-[(2S)-2-hydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,15H,2H2,1H3,(H4,10,11,13,14,17)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVOXUSPXFPWBN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C1=NC2=C(NC1)N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937902 | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17094-01-8 | |
| Record name | Sepiapterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepiapterin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepiapterin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16326 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepiapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPIAPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJQ26KO7HP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sepiapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


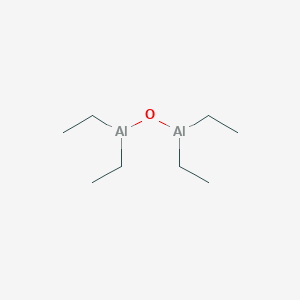
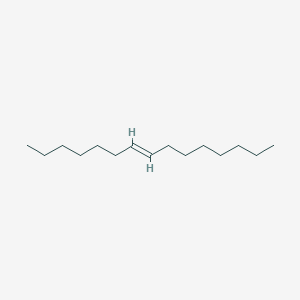


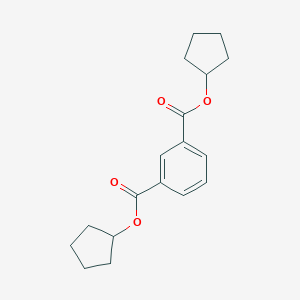
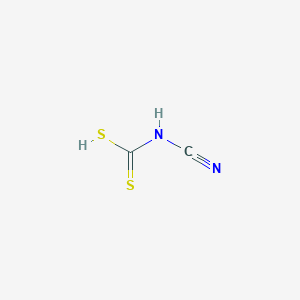

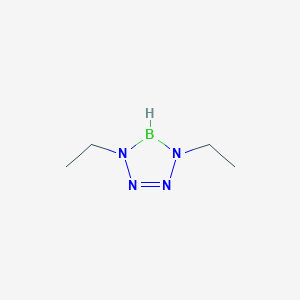
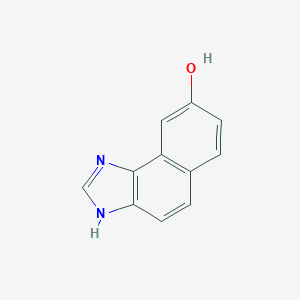
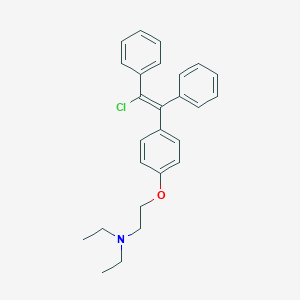
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazolidin-5-yl]ethanol](/img/structure/B94540.png)

